N-(4-methoxybutyl)-1-methylpiperidin-4-amine is a chemical compound with the molecular formula and a molecular weight of 200.32 g/mol. This compound is classified under substituted piperidine derivatives, which are known for their diverse biological activities, including potential therapeutic applications in treating various disorders. The compound's structure features a piperidine ring substituted with a methoxybutyl group and a methyl group, which contributes to its unique properties and potential applications in medicinal chemistry.
The compound is identified by the CAS number 1251267-62-5 and is categorized as an amine due to the presence of the amino functional group in its structure. Piperidine derivatives like N-(4-methoxybutyl)-1-methylpiperidin-4-amine are often explored for their roles as pharmacological agents, particularly in the context of cancer treatment and other therapeutic areas .
The synthesis of N-(4-methoxybutyl)-1-methylpiperidin-4-amine typically involves several key reactions. One common method is reductive amination, where 1-methylpiperidin-4-one reacts with an appropriate amine in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas, often facilitated by a palladium catalyst.
N-(4-methoxybutyl)-1-methylpiperidin-4-amine can participate in various chemical reactions typical of amines, including:
These reactions are essential for modifying the compound's structure to enhance its biological activity or alter its pharmacokinetic properties .
The mechanism of action for N-(4-methoxybutyl)-1-methylpiperidin-4-amine is primarily linked to its interaction with biological targets such as enzymes or receptors involved in disease pathways. While specific mechanisms for this compound are not extensively documented, similar piperidine derivatives have been shown to inhibit specific proteins associated with cancer progression, such as SMYD proteins (SET and MYND domain-containing proteins), which are implicated in epigenetic regulation .
These properties are crucial for understanding how N-(4-methoxybutyl)-1-methylpiperidin-4-amine behaves in biological systems and its potential formulation into therapeutic agents .
N-(4-methoxybutyl)-1-methylpiperidin-4-amine has potential applications in scientific research, particularly in pharmacology and medicinal chemistry. Its role as a possible inhibitor of specific cancer-related proteins positions it as a candidate for drug development aimed at treating various malignancies. Additionally, research into its effects on neurotransmitter systems could explore its utility in treating neurological disorders .
The introduction of the 4-methoxybutyl side-chain to the piperidine core relies primarily on nucleophilic substitution reactions between 1-methylpiperidin-4-amine (1) and electrophilic alkoxyalkyl reagents. The amine group of 1-methylpiperidin-4-amine acts as a strong nucleophile due to its aliphatic nature and the electron-donating effect of the adjacent methyl group on the piperidine nitrogen. Common electrophiles for this reaction include 4-chloro-1-methoxybutane (2) and 4-bromo-1-methoxybutane (3), with the bromide derivative typically demonstrating superior leaving group properties. The reaction proceeds via an SN2 mechanism, resulting in inversion of configuration at the carbon reaction center of the alkoxyalkyl reagent [8].
Table 1: Comparison of Alkoxyalkyl Halides in Nucleophilic Substitution with 1-Methylpiperidin-4-Amine
Electrophile | Leaving Group (X) | Reaction Temperature (°C) | Reaction Time (h) | Yield (%) | Major Byproducts |
---|---|---|---|---|---|
4-Chloro-1-methoxybutane | Cl | 80-85 | 24 | 45-52 | Dialkylated amine |
4-Bromo-1-methoxybutane | Br | 60-65 | 8 | 78-85 | Hydrolyzed alkoxide |
4-Iodo-1-methoxybutane | I | 40-45 | 4 | 88-92 | Elimination products |
Solvent selection critically influences reaction efficiency and byproduct formation. Polar aprotic solvents like dimethylformamide (DMF) and acetonitrile facilitate the reaction by enhancing nucleophilicity while minimizing elimination side reactions. The addition of inorganic bases such as potassium carbonate (K2CO3) or sodium carbonate (Na2CO3) serves to neutralize hydrogen halide byproducts, preventing salt formation with the amine nucleophile and driving the reaction to completion. Optimization studies demonstrate that maintaining a slight excess (1.2-1.5 equivalents) of the alkoxyalkyl halide relative to the piperidine amine maximizes yield while minimizing the formation of dialkylated byproducts [5] [8].
The functionalization of the piperidine core begins with the strategic preparation of 1-methylpiperidin-4-amine (CAS 41838-46-4), a critical precursor characterized by its boiling point (62-64°C at 1 mm Hg) and density (0.91 g/mL). This versatile building block features a primary amine group that serves as the key reaction site for subsequent alkylation with the 4-methoxybutyl side chain. The synthesis of this precursor typically employs catalytic reductive amination of 1-methylpiperidin-4-one using ammonium salts in the presence of reducing agents [8].
Table 2: Catalytic Systems for Reductive Amination to Form 1-Methylpiperidin-4-Amine
Catalyst System | Reducing Agent | Solvent | Temperature (°C) | Pressure (bar) | Yield (%) | Selectivity (%) |
---|---|---|---|---|---|---|
Pd/C (5% w/w) | H2 | MeOH | 50 | 3 | 75 | 90 |
PtO2 | H2 | EtOH | 25 | 1 | 85 | 95 |
NaBH4 | - | MeOH | 0-5 | Ambient | 65 | 80 |
NaBH(OAc)3 | - | DCE | 25 | Ambient | 92 | 97 |
Advanced catalytic approaches have focused on improving atom economy and stereoselectivity. Transition metal catalysts, particularly palladium complexes with bulky phosphine ligands, enable efficient C-N bond formation under milder conditions. Recent protocols employ transfer hydrogenation techniques with formic acid as a hydrogen donor, catalyzed by heterogeneous palladium or ruthenium systems, achieving near-quantitative yields while avoiding high-pressure hydrogenation equipment. The Leuckart-Wallach reaction presents an alternative approach, though with reduced stereocontrol. Critical to process optimization is the suppression of over-alkylation, achieved through careful control of stoichiometry and the use of protecting groups when necessary [5] [8].
Modern synthetic approaches to N-(4-methoxybutyl)-1-methylpiperidin-4-amine increasingly utilize energy-efficient protocols to enhance reaction kinetics and reduce environmental impact. Microwave-assisted organic synthesis (MAOS) significantly accelerates the nucleophilic substitution step, reducing reaction times from 8-24 hours to 15-30 minutes. This technique employs controlled microwave irradiation (typically 100-150 W) to achieve rapid and uniform heating, facilitating higher conversion rates while minimizing thermal decomposition pathways [4].
Solvent-free methodologies represent a complementary green chemistry approach, particularly effective for the amination step. These techniques involve neat reactant mixing with catalytic amounts of phase-transfer catalysts such as tetrabutylammonium bromide (TBAB) or solid-supported bases including potassium carbonate on alumina. The absence of solvent eliminates the need for post-reaction separation and reduces waste generation, aligning with green chemistry principles. Under optimized solvent-free conditions using microwave irradiation (120°C, 20 min), yields exceeding 90% have been reported, representing a 30-50% improvement over conventional thermal methods in solvent media .
The combination of microwave activation with solvent-free conditions creates particularly efficient protocols. Reaction optimization studies demonstrate that careful control of irradiation power and exposure time prevents decomposition of the heat-sensitive methoxybutyl moiety. The addition of molecular sieves (3Å or 4Å) further enhances yields by adsorbing water generated during the reaction, preventing hydrolysis of the alkoxyalkyl halide starting material and shifting the equilibrium toward product formation [4].
Although N-(4-methoxybutyl)-1-methylpiperidin-4-amine lacks defined chiral centers in its final structure, stereochemical control becomes crucial when utilizing chiral auxiliaries or resolving agents during intermediate synthesis. The piperidine ring in 1-methylpiperidin-4-amine can adopt distinct conformational isomers, and the carbon adjacent to the nitrogen (C4) becomes stereogenic upon substitution if asymmetric synthesis pathways are employed. The most significant stereochemical challenge arises in the preparation of enantiomerically pure 1-methylpiperidin-4-amine precursors, as the target compound's biological activity may exhibit stereospecific interactions [4] [8].
Table 3: Chiral Resolution Techniques for 1-Methylpiperidin-4-Amine Intermediates
Resolution Method | Chiral Selector/Agent | Resolution Efficiency (ee%) | Yield (%) | Key Advantages |
---|---|---|---|---|
Diastereomeric Salt Formation | (R)-(-)-Mandelic acid | 95-98 | 35-40 | Scalability, low cost |
(S)-(+)-Camphorsulfonic acid | 92-95 | 38-42 | Crystalline purity | |
Chiral Chromatography | Cellulose tris(3,5-dimethylphenylcarbamate) | >99 | 25-30 | High purity, method flexibility |
Enzymatic Kinetic Resolution | Lipase B (Candida antarctica) | 90-95 | 45-48 | Mild conditions, biocompatibility |
Crystallization-Induced Asymmetric Transformation | Chiral solvating agents | >98 | 70-75 | Combined resolution and racemization |
Asymmetric synthesis strategies employ chiral catalysts during the reductive amination step to produce enantioenriched 1-methylpiperidin-4-amine. Chiral rhodium complexes with DuPhos-type ligands and organocatalysts derived from L-proline effectively induce enantioselectivity in the ketone reduction step. Resolution of racemic 1-methylpiperidin-4-amine remains the most practical approach for large-scale production, typically achieved through diastereomeric salt formation using enantiopure resolving acids such as (R)-(-)-mandelic acid or (S)-(+)-camphorsulfonic acid. The optimal molar ratio for diastereomeric salt formation is typically 1:1, with crystallization from ethanol/water mixtures providing excellent enantiomeric excess (ee >95%) [4] [8].
Recent advances include dynamic kinetic resolution techniques that overcome the 50% yield limitation of traditional resolution by in situ racemization of the undesired enantiomer. This approach employs racemization catalysts such as palladium on carbon under mild hydrogenation conditions or enzymatic racemization systems, achieving yields exceeding 80% with high enantiomeric purity (ee >98%) [4].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3